molecular formula C15H13BO3 B8471297 (5-Benzylbenzofuran-2-yl)boronic acid

(5-Benzylbenzofuran-2-yl)boronic acid

Cat. No.: B8471297
M. Wt: 252.07 g/mol
InChI Key: ZVKRXGQTFJJWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Benzylbenzofuran-2-yl)boronic acid is a boronic acid derivative that features a benzofuran ring substituted with a benzyl group at the 5-position and a boronic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Benzylbenzofuran-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions: (5-Benzylbenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (5-Benzylbenzofuran-2-yl)boronic acid is unique due to the presence of both the benzyl group and the boronic acid moiety, which confer distinct chemical and biological properties. The benzyl group enhances its hydrophobicity, potentially increasing its interaction with biological membranes and targets .

Properties

Molecular Formula

C15H13BO3

Molecular Weight

252.07 g/mol

IUPAC Name

(5-benzyl-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C15H13BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h1-7,9-10,17-18H,8H2

InChI Key

ZVKRXGQTFJJWHI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)CC3=CC=CC=C3)(O)O

Origin of Product

United States

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